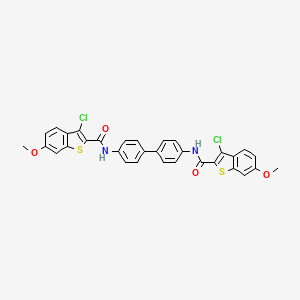
N,N'-biphenyl-4,4'-diylbis(3-chloro-6-methoxy-1-benzothiophene-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The final steps involve the formation of amide bonds to link the biphenyl and benzothiophene units.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amide bonds can produce primary amines.
科学的研究の応用
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Shares the benzothiophene core but lacks the biphenyl moiety.
4’-AMINO-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains an amino group instead of a chloro group.
Uniqueness
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C32H22Cl2N2O4S2 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC名 |
3-chloro-N-[4-[4-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]phenyl]phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H22Cl2N2O4S2/c1-39-21-11-13-23-25(15-21)41-29(27(23)33)31(37)35-19-7-3-17(4-8-19)18-5-9-20(10-6-18)36-32(38)30-28(34)24-14-12-22(40-2)16-26(24)42-30/h3-16H,1-2H3,(H,35,37)(H,36,38) |
InChIキー |
ULTZGYZBCMTNGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C6=C(S5)C=C(C=C6)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
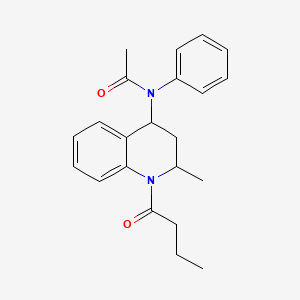
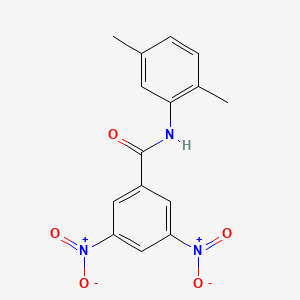
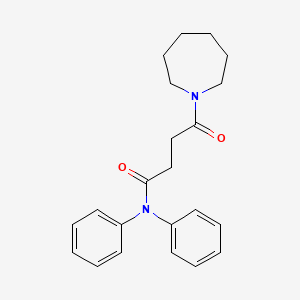
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
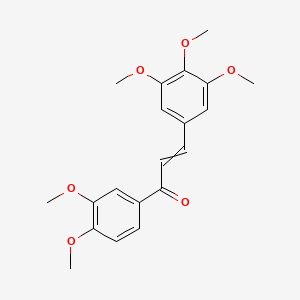
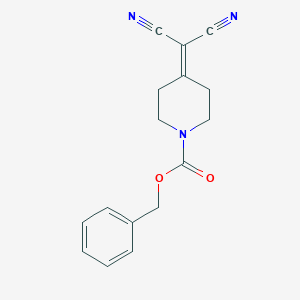
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
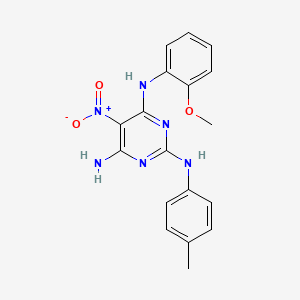
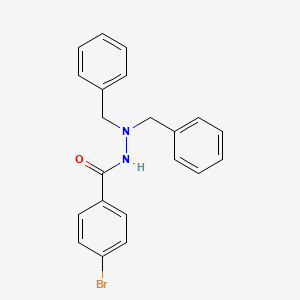
![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
